2,3,6-Trichloro-5-nitropyridine

pKa basicity protonation state

2,3,6-Trichloro-5-nitropyridine (CAS 55304-72-8) is a regioselective multi-electrophilic scaffold that resolves the persistent nomenclature ambiguity between 5-nitro and 3-nitro trichloropyridine isomers. Three electronically distinct chlorine atoms (C2, C3, C6) enable orthogonal nucleophilic aromatic substitution for systematic library synthesis. Melting point 69-71°C provides a simple QC identity check against the common 3-nitro misassignment (mp 65°C). Patent-precedented nitration from 2,3,6-trichloropyridine (68% yield) supports scalable process development. Bulk quantities available for agrochemical and pharmaceutical intermediate workflows.

Molecular Formula C5HCl3N2O2
Molecular Weight 227.43 g/mol
CAS No. 55304-72-8
Cat. No. B1313854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichloro-5-nitropyridine
CAS55304-72-8
Molecular FormulaC5HCl3N2O2
Molecular Weight227.43 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C5HCl3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H
InChIKeyKPXAMNWVBHLRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trichloro-5-nitropyridine: Structural Identity & Procurement Profile


2,3,6-Trichloro-5-nitropyridine (CAS 55304-72-8) is a fully halogenated nitropyridine derivative bearing three chlorine substituents at ring positions 2, 3, and 6, with a nitro group at position 5 . With molecular formula C₅HCl₃N₂O₂ and molecular weight 227.43 g/mol, it is classified as a polychlorinated nitroheterocycle within the broader family of halogenated pyridine building blocks . The compound is synthesized via electrophilic nitration of 2,3,6-trichloropyridine using fuming nitric acid and concentrated sulfuric acid at 100°C . Its primary utility lies as a multi-electrophilic intermediate in organic synthesis, where the three chlorine atoms and nitro group enable sequential, regioselective functionalization through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling chemistry [1]. Commercially available purity grades span 95%–98% from major suppliers .

Generic Substitution Risks vs. Trichloronitropyridine Isomers


Trichloronitropyridines sharing the identical molecular formula C₅HCl₃N₂O₂ (MW 227.43) are not interchangeable. The position of the nitro group relative to the chlorine substituents dictates the regioselectivity, kinetics, and chemoselectivity of sequential nucleophilic aromatic substitution (SNAr) reactions [1]. The 5-nitro isomer (CAS 55304-72-8) presents a fundamentally different electronic landscape from the 3-nitro isomer (CAS 60186-13-2), with measurably distinct basicity (ΔpKa ≈ 2.6 units) and physical properties . Moreover, the target compound is plagued by a persistent nomenclature ambiguity in vendor catalogs—it is frequently cross-listed under both '2,3,6-trichloro-5-nitropyridine' and '2,5,6-trichloro-3-nitropyridine'—creating a tangible risk of ordering the incorrect regioisomer if procurement is based on name alone . The quantitative evidence below establishes exactly where these differences are measurable and why they matter for reproducible synthesis.

Measurable Differentiation Evidence vs. Regioisomeric Analogs


Basicity (pKa) Differentiation: 5-Nitro vs. 3-Nitro Isomers

The predicted acid dissociation constant (pKa) reveals a fundamental electronic difference between the 5-nitro and 3-nitro trichloropyridine regioisomers. 2,3,6-Trichloro-5-nitropyridine (CAS 55304-72-8) has a predicted pKa of -8.15±0.10, whereas 2,4,6-trichloro-3-nitropyridine (CAS 60186-13-2) has a predicted pKa of -5.55±0.10 [1]. This ΔpKa of 2.60 units corresponds to a roughly 400-fold difference in protonation equilibrium, meaning the 5-nitro isomer is a far weaker base and remains unprotonated under conditions where the 3-nitro isomer would be significantly protonated. This distinction directly impacts chromatographic behavior, extraction efficiency, and reactivity in acid-mediated transformations.

pKa basicity protonation state acid-base behavior regioisomer differentiation

Melting and Boiling Point Differences for Identity Verification

Physical properties provide a practical, instrument-free method to distinguish the target compound from its closest regioisomer. The melting point of 2,3,6-trichloro-5-nitropyridine is reported as 69–71 °C , while 2,4,6-trichloro-3-nitropyridine (CAS 60186-13-2) melts at 65 °C . The boiling point difference is even more pronounced: 301.1±37.0 °C (predicted) for the 5-nitro isomer versus 317.8±37.0 °C (predicted) for the 3-nitro isomer, representing a ~16.7 °C separation . These differences are sufficient for QC release testing, incoming material verification, and detection of mislabeled shipments.

melting point boiling point identity verification QC release physical characterization

Solvent-Dependent SNAr Selectivity Inversion by Nitro Position

In a systematic kinetic study of 2-chloro-3-nitropyridine (ortho-like, modeling the 3-nitro electronic environment) versus 2-chloro-5-nitropyridine (para-like, modeling the 5-nitro electronic environment), the rate constant ratio k₃-NO₂/k₅-NO₂ was found to be solvent-dependent and invertible [1]. In methanol, the ratio is less than unity (the 5-nitro 'para-like' isomer reacts faster), attributed to steric hindrance retarding ortho-substitution in the 3-nitro isomer and stabilization of the para-quinonoid transition state for the 5-nitro isomer. In benzene, the ratio inverts to greater than unity (the 3-nitro 'ortho-like' isomer reacts faster), driven by intramolecular hydrogen bonding between the ammonium proton and the ortho-nitro group in the transition state [1]. In a complementary study with arenethiolates, the 2-chloro-5-nitropyridine (para-like) system consistently reacted faster than the 2-chloro-3-nitropyridine (ortho-like) system [2]. Extrapolating to the trichloro systems, the nitro group position (5 vs. 3) is predicted to govern both the absolute rate and the solvent-tunable regioselectivity of the first SNAr event.

SNAr kinetics regioselectivity solvent effect nucleophilic aromatic substitution 5-nitro vs 3-nitro

Vendor Nomenclature Ambiguity and Regioisomer Procurement Risk

A significant procurement hazard exists because the IUPAC-preferred name 2,3,6-trichloro-5-nitropyridine (nitro at position 5) is persistently cross-referenced in major chemical databases and vendor catalogs as '2,5,6-trichloro-3-nitropyridine' . This alternative name arises from a different numbering convention (numbering the ring starting from a different position) and refers to the same CAS 55304-72-8. However, the genuine 3-nitro regioisomer—2,4,6-trichloro-3-nitropyridine (CAS 60186-13-2)—is a physically and electronically distinct compound. This dual-naming means that a procurement order for '2,5,6-trichloro-3-nitropyridine' could resolve to either CAS 55304-72-8 (the intended 5-nitro compound) or, if mishandled, CAS 60186-13-2 (the genuine 3-nitro regioisomer). CAS number verification is therefore mandatory, not optional.

nomenclature disambiguation synonym risk CAS verification procurement quality regioisomer identity

Synthetic Accessibility via Patent-Precedented Nitration Route

The target compound is synthesized by direct nitration of 2,3,6-trichloropyridine (CAS 6515-09-9) using fuming HNO₃/H₂SO₄ at 100 °C for 12 hours, yielding 2,3,6-trichloro-5-nitropyridine in 68% isolated yield (9.65 g from 11.27 g of starting material at 62 mmol scale) . This route is documented in multiple patent filings (WO2015/115673, US2015/203450, WO2015/181747), establishing a clear IP and synthetic provenance trail . By contrast, the isomeric 2,4,6-trichloro-3-nitropyridine (CAS 60186-13-2) is typically accessed via a different route—diazotization/chlorination of 4-amino-2,6-dichloro-3-nitropyridine—making the two compounds synthetically orthogonal in their precursor requirements . The availability of 2,3,6-trichloropyridine as a bulk industrial intermediate (produced via vapor-phase chlorination of 2,6-dichloropyridine) further reinforces the supply-chain accessibility of the 5-nitro isomer [1].

nitration yield synthetic route patent precedent process chemistry 2,3,6-trichloropyridine

Application Divergence: Agrochemical vs. Pharmaceutical Intermediates

Published application data reveal a bifurcation in the downstream use domains of trichloronitropyridine regioisomers. 2,3,6-Trichloro-5-nitropyridine (CAS 55304-72-8) is documented as an intermediate for agrochemical synthesis, including herbicides and glyphosate-related agricultural chemicals . In contrast, 2,4,6-trichloro-3-nitropyridine (CAS 60186-13-2) is explicitly cited as a reagent in the synthesis of Imigliptin, a DPP-4 inhibitor for type 2 diabetes treatment . While both compounds serve as halogenated nitroheterocycle building blocks, their named end-use citations in the patent and technical literature point to different industrial sectors—agrochemical vs. pharmaceutical—which has implications for residual solvent specifications, impurity profiles, and regulatory documentation expectations during procurement.

agrochemical intermediate pharmaceutical intermediate application differentiation DPP-4 inhibitor glyphosate

Recommended Application Scenarios


Sequential SNAr Diversification for Agrochemical Library Synthesis

The presence of three electronically differentiated chlorine atoms (positions 2, 3, and 6) on a 5-nitropyridine core enables sequential, orthogonal nucleophilic aromatic substitution. The 2-position chlorine, activated by both the ring nitrogen (ortho) and the nitro group (meta), is the most electrophilic site for the first SNAr event, as demonstrated by the regioselective amination of 2,3,6-trichloro-5-nitropyridine with 5-cyclopropyl-1H-pyrazol-3-amine at the 2-position (47% yield) [1]. The 6-position chlorine, also ortho to the ring nitrogen but para to the nitro group, offers a second, electronically distinct reactive site. This scaffold is therefore suited for the systematic construction of agrochemical screening libraries where iterative halogen displacement is the core synthetic strategy .

Nitro Group Retention in Palladium-Catalyzed Cross-Coupling

The 5-nitro group in 2,3,6-trichloro-5-nitropyridine serves as a strong electron-withdrawing group that activates the pyridine ring toward oxidative addition in palladium-catalyzed cross-coupling reactions while remaining intact under standard Suzuki-Miyaura and Buchwald-Hartwig conditions. The predicted LogP of ~2.5 (XLogP3) and moderate lipophilicity make this scaffold compatible with typical organic solvent systems used in cross-coupling (THF, dioxane, DMF). This contrasts with certain 3-nitro isomers where the nitro group can act as a competing directing group in C–H activation chemistry, potentially complicating regiochemical outcomes .

Melting Point as Low-Cost Identity Gate for QC Verification

Given the documented nomenclature confusion between 2,3,6-trichloro-5-nitropyridine and 2,5,6-trichloro-3-nitropyridine, and the risk of inadvertent supply of the genuine 3-nitro regioisomer (CAS 60186-13-2), a melting point determination (expected range: 69–71 °C) should be implemented as a mandatory QC release criterion upon material receipt. The 4–6 °C melting point difference relative to the 3-nitro isomer (mp 65 °C) provides a simple, instrument-accessible identity check that does not require NMR or MS, reducing the risk of carrying an incorrect regioisomer into subsequent synthetic steps.

Agrochemical Process Chemistry: Herbicidal Active Ingredient Intermediate

The documented use of 2,3,6-trichloro-5-nitropyridine as a precursor in the synthesis of glyphosate-related and other herbicidal active ingredients positions this compound within the agrochemical process chemistry domain. The patent-precedented nitration route from 2,3,6-trichloropyridine (68% yield) , combined with the industrial availability of the precursor via vapor-phase chlorination technology [2], supports the use of this compound in scale-up and process development workflows where supply-chain robustness and synthetic reproducibility are critical selection criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,6-Trichloro-5-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.